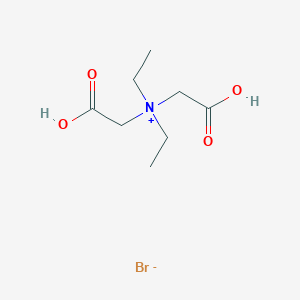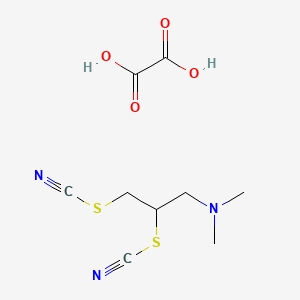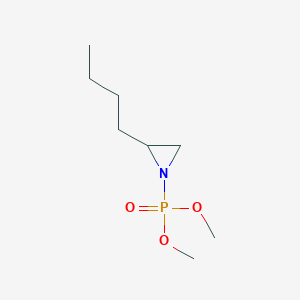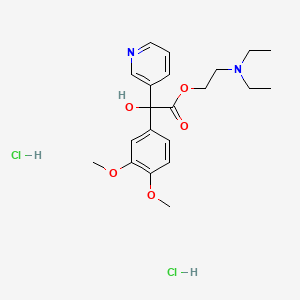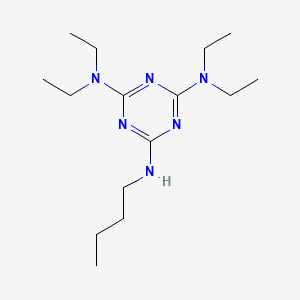
N~6~-Butyl-N~2~,N~2~,N~4~,N~4~-tetraethyl-1,3,5-triazine-2,4,6-triamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~6~-Butyl-N~2~,N~2~,N~4~,N~4~-tetraethyl-1,3,5-triazine-2,4,6-triamine is a complex organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of butyl and tetraethyl groups attached to the triazine ring, making it a unique and versatile molecule in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N6-Butyl-N~2~,N~2~,N~4~,N~4~-tetraethyl-1,3,5-triazine-2,4,6-triamine typically involves the reaction of appropriate amines with cyanuric chloride under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amines replace the chlorine atoms on the cyanuric chloride molecule. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N~6~-Butyl-N~2~,N~2~,N~4~,N~4~-tetraethyl-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
N~6~-Butyl-N~2~,N~2~,N~4~,N~4~-tetraethyl-1,3,5-triazine-2,4,6-triamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of N6-Butyl-N~2~,N~2~,N~4~,N~4~-tetraethyl-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Melamine: A triazine compound with three amino groups attached to the ring.
Cyanuric chloride: A triazine compound with three chlorine atoms attached to the ring.
Atrazine: A herbicide belonging to the triazine family, with similar structural features.
Uniqueness
N~6~-Butyl-N~2~,N~2~,N~4~,N~4~-tetraethyl-1,3,5-triazine-2,4,6-triamine is unique due to the presence of butyl and tetraethyl groups, which impart distinct chemical and physical properties
Propriétés
Numéro CAS |
33901-82-5 |
|---|---|
Formule moléculaire |
C15H30N6 |
Poids moléculaire |
294.44 g/mol |
Nom IUPAC |
6-N-butyl-2-N,2-N,4-N,4-N-tetraethyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C15H30N6/c1-6-11-12-16-13-17-14(20(7-2)8-3)19-15(18-13)21(9-4)10-5/h6-12H2,1-5H3,(H,16,17,18,19) |
Clé InChI |
SXBANGXCDXWVCE-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC1=NC(=NC(=N1)N(CC)CC)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


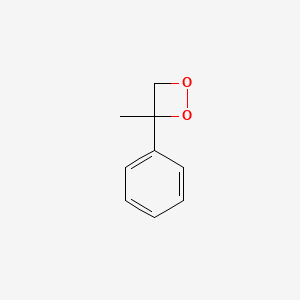


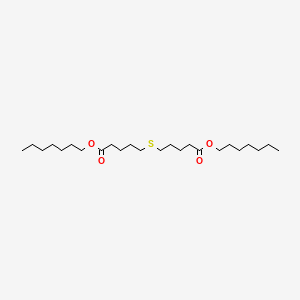
![Bis(trimethylsilyl) 2-(1-{6-[(trimethylsilyl)amino]-9H-purin-9-yl}-2-[(trimethylsilyl)oxy]ethoxy)-2-[(trimethylsilyl)oxy]propyl phosphate](/img/structure/B14688663.png)
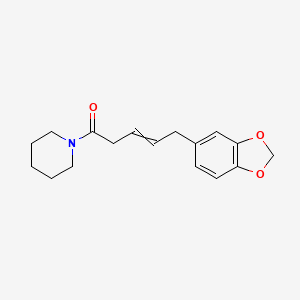
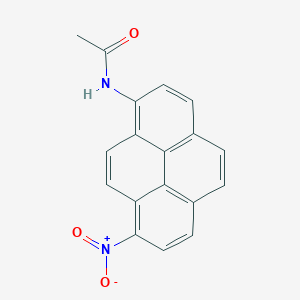
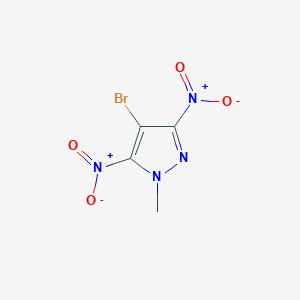
![1,1'-{1,4-Phenylenebis[(4-methoxyphenyl)methanylylidene]}dihydrazine](/img/structure/B14688683.png)
